2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide
CAS No.:
Cat. No.: VC13468578
Molecular Formula: C12H12Cl3NO
Molecular Weight: 292.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12Cl3NO |
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Molecular Weight | 292.6 g/mol |
IUPAC Name | 2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide |
Standard InChI | InChI=1S/C12H12Cl3NO/c13-6-12(17)16(10-3-4-10)7-8-1-2-9(14)5-11(8)15/h1-2,5,10H,3-4,6-7H2 |
Standard InChI Key | CMMYHDCDVKDJMD-UHFFFAOYSA-N |
SMILES | C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl |
Canonical SMILES | C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s IUPAC name is 2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide, reflecting its three distinct functional groups:
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Chloroacetamide backbone: A central acetamide group with a chlorine substituent at the α-position.
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Cyclopropyl group: A three-membered saturated ring attached to the nitrogen atom.
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2,4-Dichlorobenzyl moiety: A benzyl group substituted with chlorine atoms at the 2- and 4-positions on the aromatic ring.
The molecular structure is characterized by rotational flexibility around the N–C bonds, which influences its conformational stability and interactions with biological targets .
Table 1: Key Molecular Properties
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
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Mass Spectrometry (MS): The molecular ion peak at m/z 292.6 confirms the molecular weight, with fragmentation patterns indicating cleavage of the acetamide and benzyl groups.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step nucleophilic substitution process:
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Formation of the cyclopropyl-benzylamine intermediate:
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Reaction of cyclopropylamine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., ).
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Conditions: Dichloromethane, 25–40°C, 12–24 hours.
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Acetylation with chloroacetyl chloride:
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The intermediate is treated with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere.
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Yield: ~65–75% after purification via column chromatography.
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Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
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Temperature | 30–35°C | Maximizes SN2 efficiency |
Solvent | THF | Enhances nucleophilicity |
Base | Triethylamine | Reduces side reactions |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to improve scalability and reduce byproduct formation. Key challenges include managing exothermic reactions and ensuring high purity (>98%) for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Degrades under UV light via radical-mediated pathways, necessitating storage in amber vials at –20°C under nitrogen .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a precursor in the synthesis of antifungal and antiparasitic agents. Its dichlorobenzyl group enhances lipophilicity, facilitating membrane penetration in target organisms .
Table 3: Comparative Bioactivity of Analogues
Compound | Target Organism (MIC, μg/mL) | Reference |
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2-Chloro-N-(4-chlorophenyl)acetamide | T. asteroides (6.25) | |
2,4-Dichloroacetanilide | Candida albicans (12.5) |
Agrochemical Development
Used in herbicide formulations, the compound’s chloro groups act as electrophilic sites for binding to plant acetyl-CoA carboxylase (ACCase) .
Biological Activity and Mechanism
Enzymatic Inhibition
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Targets: Fungal cytochrome P450 enzymes (CYP51) and bacterial dihydrofolate reductase (DHFR) .
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Mode of Action: The chloroacetamide moiety acts as a Michael acceptor, forming covalent bonds with cysteine residues in active sites .
Cytotoxicity Profiles
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